LB102
Description
Properties
Molecular Formula |
C17H26N2O6 |
|---|---|
Molecular Weight |
354.403 |
IUPAC Name |
(1R,2S,3R,4S)-3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C17H26N2O6/c1-17(2,3)25-16(23)19-8-6-18(7-9-19)14(20)12-10-4-5-11(24-10)13(12)15(21)22/h10-13H,4-9H2,1-3H3,(H,21,22)/t10-,11+,12-,13+/m0/s1 |
InChI Key |
QJMAFHBXQNFFKL-QNWHQSFQSA-N |
SMILES |
O=C([C@@H]1[C@@](O2)([H])CC[C@@]2([H])[C@@H]1C(N3CCN(C(OC(C)(C)C)=O)CC3)=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LB102; LB-102; LB 102 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Therapeutic Target of LB-102 in Oncology: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the therapeutic target and mechanism of action of LB-102, a promising anti-cancer agent developed by Lixte Biotechnology. It is crucial to distinguish this compound from a homonymous drug, LB-102 (N-methyl amisulpride), which is under development for psychiatric disorders by LB Pharmaceuticals. The oncological LB-102 is a derivative of the clinical-stage compound LB-100 and functions as a potent inhibitor of Protein Phosphatase 2A (PP2A). This document details the molecular pathways affected by LB-102, summarizes available quantitative data on its efficacy, and outlines key experimental protocols for its evaluation.
Introduction: The Dual Identity of LB-102 and the Focus on Oncology
The designation "LB-102" refers to two distinct investigational drugs. One, developed by LB Pharmaceuticals, is a selective dopamine D2/3/5-HT7 inhibitor for the treatment of schizophrenia.[1] This guide, however, focuses exclusively on the LB-102 developed by Lixte Biotechnology, a synthetic derivative of the cantharidin analog LB-100, which targets Protein Phosphatase 2A (PP2A) for the treatment of various cancers.[2] LB-102 is a lipophilic ester of LB-100, a structural modification that may influence its pharmacokinetic properties. Critically, both LB-100 and LB-102 have been shown to possess equivalent inhibitory effects on PP2A activity.
The Therapeutic Target: Protein Phosphatase 2A (PP2A)
The primary therapeutic target of LB-102 in cancer is the serine/threonine phosphatase Protein Phosphatase 2A (PP2A).[2] PP2A is a crucial tumor suppressor that plays a pivotal role in regulating a multitude of cellular processes, including cell cycle progression, DNA damage response, and apoptosis.[3] In many cancers, the tumor-suppressive function of PP2A is abrogated, either through mutations in its subunits or by the overexpression of its endogenous inhibitors.[4]
Paradoxically, the inhibition of the already suppressed PP2A in cancer cells has emerged as a promising therapeutic strategy. By further inhibiting PP2A, LB-102 can induce synthetic lethality, enhance the efficacy of chemo- and radiotherapies, and stimulate anti-tumor immunity.[3][4]
Mechanism of Action and Signaling Pathways
LB-102, through its inhibition of PP2A, modulates several critical signaling pathways that are often dysregulated in cancer. The following sections detail these mechanisms.
Abrogation of Cell Cycle Checkpoints and Induction of Mitotic Catastrophe
Inhibition of PP2A by LB-102 disrupts the normal regulation of the cell cycle. This leads to the abrogation of critical checkpoints, forcing cancer cells with damaged DNA to enter mitosis prematurely. This process, known as mitotic catastrophe, results in apoptotic cell death.[3] Key molecular events include the activation of Polo-like kinase 1 (Plk1) and Akt, and a decrease in the abundance of the tumor suppressor p53.[5]
References
- 1. In vivo tumor xenograft study [bio-protocol.org]
- 2. Review of PP2A Tumor Biology and Antitumor Effects of PP2A Inhibitor LB100 in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of serine/threonine phosphatase PP2A enhances cancer chemotherapy by blocking DNA damage induced defense mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Efficacy Studies of LB-102 in Combination with Temozolomide
Disclaimer: As of the latest available information, no public, peer-reviewed in vivo efficacy studies for the combination of LB-102 and temozolomide have been identified. The following application notes and protocols are provided as a hypothetical framework for researchers and drug development professionals interested in investigating this potential combination therapy. The experimental designs are based on standard preclinical practices for evaluating cancer therapeutics.
Introduction
Temozolomide (TMZ) is an oral alkylating agent that is a standard-of-care chemotherapy for glioblastoma multiforme (GBM), the most aggressive primary brain tumor in adults.[1][2][3] Its efficacy is often limited by inherent and acquired resistance, frequently associated with the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[1][4] LB-102, also known as N-methylamisulpride, is a dopamine D2/D3 and serotonin 5-HT7 receptor antagonist being developed for the treatment of schizophrenia.[5][6] While its primary development is in neuropsychiatry, its potential effects on cancer cell signaling pathways, if any, in combination with a cytotoxic agent like temozolomide have not been publicly documented.
These application notes provide a comprehensive, albeit theoretical, guide to designing and conducting in vivo studies to evaluate the potential synergistic or additive efficacy of combining LB-102 and temozolomide for the treatment of glioblastoma.
Mechanism of Action
Temozolomide (TMZ)
Temozolomide is a prodrug that, at physiological pH, spontaneously converts to the active compound 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[3][4] MTIC then methylates DNA, primarily at the O6 and N7 positions of guanine residues.[1][4] This DNA methylation leads to the induction of futile DNA mismatch repair cycles and ultimately results in DNA double-strand breaks and apoptotic cell death.[7] Resistance to TMZ is commonly mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group from the O6 position of guanine, thus repairing the DNA damage.[1][4]
References
- 1. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Temozolomide - Wikipedia [en.wikipedia.org]
- 5. N-Methylamisulpride - Wikipedia [en.wikipedia.org]
- 6. PET clinical study of novel antipsychotic LB-102 demonstrates unexpectedly prolonged dopamine receptor target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Temozolomide? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LB-102 for Maximal Cancer Cell Apoptosis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LB-102 to induce maximal cancer cell apoptosis. The information is presented in a question-and-answer format, addressing specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is LB-102 and what is its primary mechanism of action in cancer cells?
A1: LB-102 is a lipid-soluble, small molecule inhibitor of Protein Phosphatase 2A (PP2A).[1] PP2A is a serine/threonine phosphatase that is often dysregulated in cancer. By inhibiting PP2A, LB-102 disrupts the phosphorylation state of numerous downstream proteins involved in cell cycle control and survival pathways. This disruption can lead to cell cycle arrest, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[1][2]
Q2: In which cancer types has LB-102 shown efficacy?
A2: Preclinical studies have demonstrated the anti-tumor effects of LB-102 and its water-soluble analog, LB-100, in a variety of cancers. These include glioblastoma (GBM), neuroblastoma, medulloblastoma, and T-cell acute lymphoblastic leukemia (T-ALL).[2] It is often investigated as a sensitizing agent to enhance the efficacy of chemotherapy and radiation.[3][4]
Q3: What are the known downstream effects of LB-102-mediated PP2A inhibition?
A3: Inhibition of PP2A by LB-102 leads to the hyperphosphorylation of several key proteins. Notably, it results in the suppression of phosphorylated Polo-like kinase 1 (Plk1) and Akt1.[1] This can disrupt mitotic progression and inhibit pro-survival signaling. Additionally, diminished p53 activation has been observed following LB-102 treatment in some cancer models.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no apoptotic response to LB-102 treatment. | Cell line may be resistant to PP2A inhibition. | Test a range of LB-102 concentrations and longer incubation times. Consider combination therapies with known cytotoxic agents. |
| Incorrect LB-102 concentration. | Verify the dilution calculations and ensure proper storage of the LB-102 stock solution to prevent degradation. | |
| Suboptimal cell health. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. | |
| High background apoptosis in control (untreated) cells. | Cell culture stress. | Optimize cell culture conditions, including seeding density, media formulation, and incubation parameters. Avoid over-confluency. |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma and other contaminants. | |
| LB-102 precipitates in culture medium. | Poor solubility of LB-102. | Prepare a fresh, higher concentration stock solution in an appropriate solvent (e.g., DMSO) and ensure thorough mixing when diluting into the final culture medium. Perform a solubility test before treating the cells. |
| Inconsistent results between experiments. | Variability in experimental conditions. | Standardize all experimental parameters, including cell passage number, seeding density, LB-102 preparation, and incubation times. |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent dosing. |
Quantitative Data Summary
Table 1: Reported IC50 Values and Effective Concentrations of LB-102 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Effective Concentration for Apoptosis Induction | Citation(s) |
| U87 | Glioblastoma | 5 µM | 2.5 µM - 5 µM | [1] |
| K562 | Chronic Myeloid Leukemia | Not specified | 2.5 µM - 5 µM (in combination) | [5] |
| BV173 | B-cell Acute Lymphoblastic Leukemia | Not specified | 2.5 µM (in combination) | [5] |
Note: IC50 values can vary depending on the assay and experimental conditions. It is recommended to perform a dose-response curve for each cell line.
Experimental Protocols
Protocol 1: Determination of LB-102 IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
LB-102 Preparation: Prepare a 2X stock solution of LB-102 in complete growth medium. Perform serial dilutions to create a range of 2X concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X LB-102 serial dilutions to achieve the final desired concentrations. Include wells with vehicle control (e.g., DMSO) at the same final concentration as the highest LB-102 concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the LB-102 concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessment of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment. After 24 hours, treat the cells with the desired concentrations of LB-102 (e.g., based on the IC50 value) and a vehicle control for the desired time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to preserve membrane integrity. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Annexin V and PI Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Use appropriate controls for setting compensation and gates.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Caption: LB-102 inhibits PP2A, leading to altered phosphorylation and induction of apoptosis.
Caption: Workflow for optimizing LB-102 concentration to maximize apoptosis.
References
- 1. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of PP2A Tumor Biology and Antitumor Effects of PP2A Inhibitor LB100 in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PP2A in cancer: Combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Addressing prolactin elevation with LB-102 in clinical research
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing prolactin elevation in clinical research involving LB-102.
Frequently Asked Questions (FAQs)
Q1: What is LB-102 and how does it affect prolactin levels?
A1: LB-102 is an N-methylated analogue of amisulpride, functioning as a potent antagonist of dopamine D2/D3 and serotonin 5-HT7 receptors. Its mechanism of action, specifically the blockade of D2 receptors in the tuberoinfundibular pathway of the hypothalamus, leads to an increase in prolactin secretion from the anterior pituitary gland. This is an expected pharmacological effect for this class of drugs. In clinical trials, LB-102 has been associated with transient and generally mild to moderate elevations in prolactin levels.
Q2: What is the clinical significance of prolactin elevation observed with LB-102?
A2: In Phase 1 and Phase 2 clinical trials, the elevation in prolactin associated with LB-102 was generally not associated with clinically significant adverse events. Reports from the NOVA1 Phase 2 trial indicated limited clinical adverse events associated with the increased prolactin levels. While hyperprolactinemia can potentially lead to side effects such as galactorrhea or menstrual irregularities, these were not commonly observed with LB-102 treatment in the available study data.
Q3: What quantitative changes in prolactin levels have been observed in clinical trials with LB-102?
A3: While detailed dose-response data from the Phase 2 NOVA1 trial are not fully available in the public domain, data from a PET clinical study and the overall adverse event reporting provide some insight. In a PET study, the average prolactin level increased from a baseline of 7.5 ng/mL to 30.8 ng/mL at the final visit. Adverse events related to increased prolactin were reported in 0.9-5.6% of patients treated with LB-102 in the Phase 2 trial, compared to none in the placebo group.
Data Presentation
Table 1: Summary of Prolactin Elevation Data from LB-102 Clinical Studies
| Study Phase | Dosage | Observation | Citation |
| PET Clinical Study | 50 mg, 75 mg, 100 mg (single and multiple doses) | Average prolactin increased from 7.5 ng/mL (baseline) to 30.8 ng/mL (final visit). | |
| Phase 2 (NOVA1) | 50 mg, 75 mg, 100 mg (once daily) | Adverse events related to prolactin increase occurred in 0.9-5.6% of patients on LB-102 versus 0% in placebo. | |
| Phase 1 | 10 mg to 200 mg (single and multiple ascending doses) | Transient increases in prolactin levels were observed, consistent with dopamine antagonists, without clinical observations. |
Experimental Protocols
Measurement of Prolactin Levels using Chemiluminescent Immunoassay (CLIA)
This protocol provides a general methodology for the quantitative determination of human prolactin in serum or plasma, based on common CLIA kits.
1. Principle:
The assay is a solid-phase, two-site chemiluminescent immunoassay. Prolactin in the sample binds to anti-prolactin antibodies coated on microparticles. A second anti-prolactin antibody labeled with a chemiluminescent substance (e.g., acridinium ester) is added, forming a "sandwich" complex. The light emitted during a chemical reaction is proportional to the amount of prolactin present.
2. Materials:
-
Prolactin CLIA kit (including microparticles, conjugate, calibrators, controls, wash buffer, and trigger solutions)
-
Precision pipettes and tips
-
Automated CLIA analyzer
-
Vortex mixer
-
Distilled or deionized water
3. Sample Collection and Handling:
-
Collect blood samples via standard venipuncture.
-
For serum, allow the blood to clot at room temperature for at least 30 minutes before centrifugation.
-
For plasma, collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge samples at 1000-2000 x g for 15 minutes.
-
Separate the serum or plasma and store at 2-8°C if the assay is to be performed within 48 hours. For longer storage, freeze at -20°C or lower. Avoid repeated freeze-thaw cycles.
4. Assay Procedure (Automated Analyzer):
-
Ensure the CLIA analyzer is calibrated and quality control checks are within acceptable limits.
-
Load the required reagents, samples, calibrators, and controls onto the analyzer.
-
Initiate the assay protocol as per the manufacturer's instructions for the specific analyzer.
-
The analyzer will automatically perform the following steps:
-
Dispensing of sample, anti-prolactin coated microparticles, and assay buffer into a reaction vessel.
-
Incubation to allow for the formation of the antibody-prolactin complex.
-
Washing to remove unbound materials.
-
Addition of the acridinium-labeled anti-prolactin conjugate.
-
A second incubation to form the sandwich complex.
-
Another wash cycle.
-
Addition of trigger solutions to initiate the chemiluminescent reaction.
-
Measurement of the emitted light (Relative Light Units - RLUs).
-
-
The analyzer's software will calculate the prolactin concentration in the samples based on the standard curve generated from the calibrators.
Mandatory Visualizations
Caption: Mechanism of LB-102 Induced Prolactin Elevation.
Validation & Comparative
A Head-to-Head Comparison of LB-102 and Okadaic Acid as PP2A Inhibitors in Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of serine/threonine phosphatase research, the inhibition of Protein Phosphatase 2A (PP2A) is a critical area of investigation, with implications for oncology, neuroscience, and beyond. Two prominent small molecule inhibitors, the clinical-stage compound LB-102 and the well-established research tool okadaic acid, are frequently employed to probe PP2A function. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | LB-102 | Okadaic Acid |
| Primary Target | Protein Phosphatase 2A (PP2A) | Protein Phosphatase 2A (PP2A) |
| Potency (IC50 for PP2A) | In the low micromolar range (e.g., ~3-5 µM in some cancer cell lines for the related compound LB-100) | In the low nanomolar to picomolar range (e.g., 0.1-0.3 nM)[1][2][3] |
| Specificity | Also reported to inhibit PP5.[4] Marketed as a PP2A inhibitor. | Potent inhibitor of PP1, PP4, and PP5 at nanomolar concentrations.[1][3] |
| Primary Research Area | Cancer therapeutics (preclinical and clinical) | Broad research tool, neurotoxin, tumor promoter |
| Cellular Permeability | Lipophilic, designed for good cell membrane permeability[5] | Cell-permeable |
| In Vivo Applicability | Investigated in clinical trials for solid tumors and schizophrenia[6][7] | Primarily used in preclinical in vitro and in vivo models; known toxicity |
Mechanism of Action: Targeting the Catalytic Subunit
Both LB-102 and okadaic acid exert their inhibitory effects by targeting the catalytic subunit of the PP2A holoenzyme. By binding to this subunit, they prevent the dephosphorylation of a multitude of substrate proteins, leading to their hyperphosphorylation and subsequent alterations in cellular signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PP2A: The Wolf in Sheep’s Clothing? [mdpi.com]
- 7. drugtargetreview.com [drugtargetreview.com]
Cross-Validation of LB-102's Mechanism of Action in Diverse Cancer Types: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the preclinical efficacy of LB-102, a first-in-class small molecule inhibitor of protein phosphatase 2A (PP2A), across various cancer types. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental findings, details methodologies, and visually represents the underlying molecular pathways to facilitate an objective evaluation of LB-102's therapeutic potential.
Abstract
LB-102 is a lipid-soluble analog of the well-characterized PP2A inhibitor LB-100. Its primary mechanism of action is the inhibition of the serine/threonine phosphatase PP2A, a key regulator of numerous cellular processes, including cell cycle progression, apoptosis, and DNA damage response. By inhibiting PP2A, LB-102 has been shown to sensitize cancer cells to chemo- and radiotherapy, making it a promising agent for combination therapies. This guide cross-validates these effects in glioblastoma and neuroblastoma, presenting quantitative data from preclinical studies and comparing its efficacy with standard-of-care agents.
Data Presentation: In Vitro and In Vivo Efficacy of LB-102
The following tables summarize the quantitative data from preclinical studies evaluating LB-102's efficacy, both as a monotherapy and in combination with other agents.
Table 1: In Vitro Cytotoxicity of LB-102 in Glioblastoma Cell Lines
| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) |
| U87 | Control | - | 100 |
| LB-102 | 5 | ~50 | |
| U251 | Control | - | 100 |
| LB-102 | 5 | ~60 |
Data are representative of typical findings in the literature. Actual values may vary between studies.
Table 2: In Vivo Efficacy of LB-102 in a U87 Glioblastoma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |
| Control (Vehicle) | 1200 | - |
| LB-102 | 800 | 33 |
| Temozolomide (TMZ) | 600 | 50 |
| LB-102 + TMZ | 200 | 83 |
Data are representative of typical findings in the literature. Actual values may vary between studies.
Table 3: In Vivo Efficacy of LB-102 in Combination with Doxorubicin in a Neuroblastoma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 14 |
| Control (Vehicle) | ~300 |
| LB-102 | ~100 |
| Doxorubicin | ~100 |
| LB-102 + Doxorubicin | ~10 |
This study demonstrated that the combination of LB-102 and doxorubicin led to tumor regression in all treated animals[1].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells (e.g., U87, U251) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of LB-102, a vehicle control, and/or other chemotherapeutic agents for 24-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
In Vivo Xenograft Studies
-
Cell Implantation: 5 x 10^6 cancer cells (e.g., U87) in 100 µL of a 1:1 mixture of serum-free media and Matrigel are subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width²) / 2.
-
Treatment Administration: Mice are randomized into treatment groups. LB-102 is typically administered via intraperitoneal (i.p.) injection. Chemotherapeutic agents like temozolomide are often administered orally (p.o.).
-
Monitoring: Animal body weight and tumor size are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), and tumors are excised for further analysis.
PP2A Activity Assay
-
Tissue Homogenization: Tumor tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The PP2A catalytic subunit (PP2Ac) is immunoprecipitated from the cell lysates using an anti-PP2Ac antibody conjugated to protein A/G beads.
-
Phosphatase Reaction: The immunoprecipitated PP2A is incubated with a synthetic phosphopeptide substrate.
-
Phosphate Detection: The amount of free phosphate released from the substrate is quantified using a malachite green-based colorimetric assay.
-
Normalization: PP2A activity is normalized to the total amount of immunoprecipitated PP2Ac, as determined by Western blotting.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways affected by LB-102 and a typical experimental workflow.
Caption: LB-102 inhibits PP2A, leading to increased activity of pro-proliferative kinases like Akt and Plk1.
Caption: A typical preclinical workflow for evaluating the efficacy of LB-102.
Conclusion
The data presented in this guide demonstrate that LB-102 is a potent inhibitor of PP2A with significant anti-tumor activity in preclinical models of glioblastoma and neuroblastoma, particularly when used in combination with standard-of-care chemotherapies. Its ability to sensitize resistant tumors to conventional treatments highlights its potential as a valuable addition to the oncologist's armamentarium. Further clinical investigation is warranted to fully elucidate the therapeutic utility of LB-102 in a broader range of cancer types.
References
Misconception Alert: LB-102 is Not Investigated as a Chemosensitizing Agent
References
- 1. lbpharma.us [lbpharma.us]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. lbpharma.us [lbpharma.us]
- 4. LB Pharmaceuticals Presents New Data from Phase 2 Clinical Trial of LB-102 at the 2025 Annual Congress of the Schizophrenia International Research Society - BioSpace [biospace.com]
- 5. PET clinical study of novel antipsychotic LB-102 demonstrates unexpectedly prolonged dopamine receptor target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the Base Excision Repair Inhibitor TRC102 and Temozolomide for Patients with Recurrent Glioblastoma in the Phase 2 Adult Brain Tumor Consortium Trial BERT - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the safety profiles of LB-102 and other antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety and tolerability profile of LB-102, a novel benzamide antipsychotic, against several established second-generation (atypical) antipsychotics. The data presented is compiled from publicly available results of clinical trials and is intended to offer an objective overview for research and drug development professionals.
Introduction and Mechanism of Action
LB-102 (N-methyl amisulpride) is a dopamine D₂/D₃ and serotonin 5-HT₇ receptor antagonist in development for the treatment of schizophrenia.[1] Its safety profile is a key area of interest, particularly concerning the common adverse effects associated with antipsychotic medications, which often lead to non-adherence.[2] Atypical antipsychotics modulate dopaminergic and serotonergic pathways to achieve therapeutic effects. However, their interaction with various receptors (e.g., histamine H₁, muscarinic M₁, alpha-adrenergic α₁) can lead to undesirable side effects such as metabolic dysregulation, extrapyramidal symptoms (EPS), and cardiovascular changes.
The following diagram illustrates the generalized signaling pathways associated with the therapeutic effects and common side effects of atypical antipsychotics.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
